molecular formula C40H66O4 B14317845 Ditetradecyl 3,3'-(1,4-phenylene)di(prop-2-enoate) CAS No. 113736-30-4

Ditetradecyl 3,3'-(1,4-phenylene)di(prop-2-enoate)

Cat. No.: B14317845
CAS No.: 113736-30-4
M. Wt: 610.9 g/mol
InChI Key: UEMHYDACGBTCPZ-UHFFFAOYSA-N
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Description

Ditetradecyl 3,3’-(1,4-phenylene)di(prop-2-enoate) is a chemical compound with the molecular formula C40H66O4. . This compound is characterized by its ester functional groups and a phenylene group, making it a versatile molecule in various chemical applications.

Preparation Methods

The synthesis of Ditetradecyl 3,3’-(1,4-phenylene)di(prop-2-enoate) typically involves the esterification of 3,3’-(1,4-phenylene)di(prop-2-enoic acid) with tetradecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ditetradecyl 3,3’-(1,4-phenylene)di(prop-2-enoate) can undergo various chemical reactions, including:

Scientific Research Applications

Ditetradecyl 3,3’-(1,4-phenylene)di(prop-2-enoate) has several scientific research applications:

Mechanism of Action

The mechanism of action of Ditetradecyl 3,3’-(1,4-phenylene)di(prop-2-enoate) involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding alcohols and acids, which can then participate in further biochemical pathways. The phenylene group provides structural stability and can interact with aromatic receptors .

Comparison with Similar Compounds

Similar compounds to Ditetradecyl 3,3’-(1,4-phenylene)di(prop-2-enoate) include:

    Ditetradecyl 3,3’-(1,4-phenylene)bisacrylate: Similar structure but different functional groups.

    Ditetradecyl 3,3’-thiodipropionate: Contains sulfur in place of the phenylene group.

    Dimyristyl 3,3’-thiodipropionate: Similar ester groups but different alkyl chains. The uniqueness of Ditetradecyl 3,3’-(1,4-phenylene)di(prop-2-enoate) lies in its specific ester and phenylene groups, which provide distinct chemical properties and reactivity.

Properties

CAS No.

113736-30-4

Molecular Formula

C40H66O4

Molecular Weight

610.9 g/mol

IUPAC Name

tetradecyl 3-[4-(3-oxo-3-tetradecoxyprop-1-enyl)phenyl]prop-2-enoate

InChI

InChI=1S/C40H66O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-35-43-39(41)33-31-37-27-29-38(30-28-37)32-34-40(42)44-36-26-24-22-20-18-16-14-12-10-8-6-4-2/h27-34H,3-26,35-36H2,1-2H3

InChI Key

UEMHYDACGBTCPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C=CC1=CC=C(C=C1)C=CC(=O)OCCCCCCCCCCCCCC

Origin of Product

United States

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